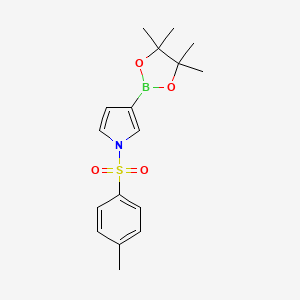

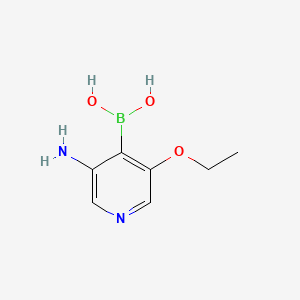

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

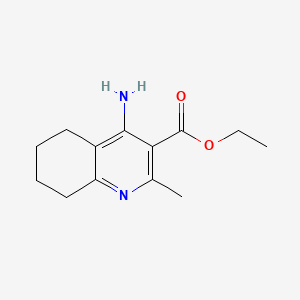

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole, commonly referred to as TMP, is an organoborane compound that has been widely studied for its potential applications in a variety of scientific fields. It is a highly versatile compound with a wide range of properties and can be used for a variety of purposes, from synthesizing other compounds to providing new insights into the biochemical and physiological effects of various substances.

Aplicaciones Científicas De Investigación

Supramolecular Capsules Derived from Calixpyrrole Scaffolds

The development of supramolecular capsules utilizing calixpyrrole scaffolds, including derivatives such as "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole," highlights innovative approaches in the self-assembly of molecular capsules. These capsules, derived from calixpyrrole components, underscore the significance of calixpyrroles in creating structures with potential applications in material science and catalysis. The ease of synthesis and the structural analogy between calix[4]arenes and calix[4]pyrroles facilitate the assembly of capsules with diverse functionalities, including those with hydroxyl groups for direct or mediated rim-to-rim interactions and those modified with urea groups for dimeric capsules with polar interiors. Additionally, the modification of pyrrole units into derivatives offers insights into anion coordination and the binding of electron-poor guests, showcasing the versatility of calixpyrrole-based compounds in supramolecular chemistry (Ballester, 2011).

Bioactive Pyrrole-based Compounds

Research on pyrrole and its derivatives, including "this compound," emphasizes the role of the pyrrole ring in the synthesis of compounds with significant bioactive potential. Pyrrole-based compounds have been recognized for their applications across several therapeutic areas, demonstrating the pyrrole nucleus's importance as a pharmacophore. This review encompasses a spectrum of pyrrole-based drugs with anticancer, antimicrobial, and antiviral activities, confirming the pyrrole ring's utility in drug discovery and development (Li Petri et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated scaffold derived from the pyrrole ring, has been extensively utilized in medicinal chemistry to develop treatments for human diseases. This review focuses on the bioactive molecules characterized by the pyrrolidine ring, highlighting the scaffold's versatility and its role in enhancing the three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, showcase a broad range of biological activities, underlining the structural and functional diversity attainable from the basic pyrrole structure (Li Petri et al., 2021).

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRYBQNNQYUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681943 |

Source

|

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218791-03-7 |

Source

|

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)